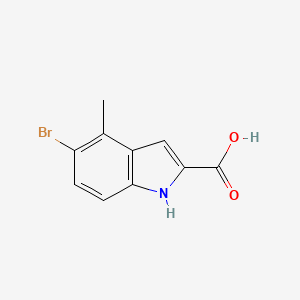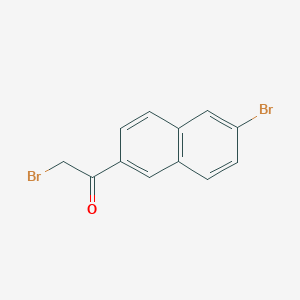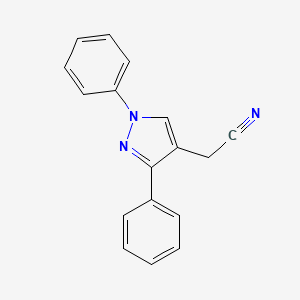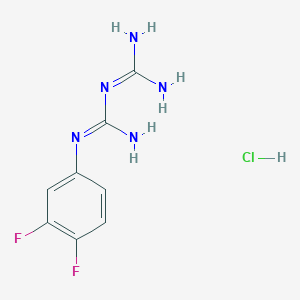
1-(3,4-Difluorophenyl)biguanide hydrochloride
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)biguanide hydrochloride is an organic compound with the molecular formula C8H10ClF2N5 . It is a solid substance that is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Difluorophenyl)biguanide hydrochloride is defined by its IUPAC name N-(3,4-difluorophenyl)imidodicarbonimidic diamide hydrochloride . The InChI code for this compound is 1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .Physical And Chemical Properties Analysis
1-(3,4-Difluorophenyl)biguanide hydrochloride has a molecular weight of 249.65 . It is a solid at room temperature and should be stored in a cool, well-ventilated place . The boiling point of this compound is 213-215°C .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Biguanides have been extensively explored for their therapeutic properties, with applications in treating diseases such as diabetes, malaria, and bacterial infections. They exhibit a range of biological activities, including antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV properties. This broad spectrum of activity underscores the potential of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, in drug development and the exploration of new therapeutic mechanisms (Kathuria et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, biguanides have found applications in the development of analytical methods for detecting and quantifying biological and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze biguanides and related compounds in various matrices. This highlights the importance of biguanides in analytical methodologies, offering precise and efficient tools for quality control and pharmacokinetic studies (Ali et al., 2015).
Chemical Characterization and Synthesis
The chemical structure and synthesis of biguanides, including 1-(3,4-Difluorophenyl)biguanide hydrochloride, have been subjects of study, leading to the development of novel synthetic routes and characterization techniques. These studies provide insights into the structural characteristics of biguanides, facilitating the exploration of their chemical properties and the synthesis of new derivatives with potential therapeutic applications (Grytsai et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular structures, such as centrosomes . Centrosomes are the predominant sites of microtubule nucleation and anchorage, coordinating spindle assembly and cell division in animal cells .
Biochemical Pathways
Related compounds have been shown to influence the process of centrosome maturation, a critical step in cell division .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may influence cellular division processes .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPCRPVJPFGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)biguanide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




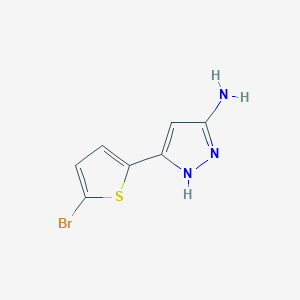
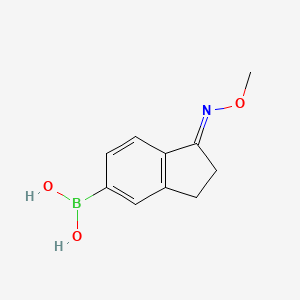


![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)
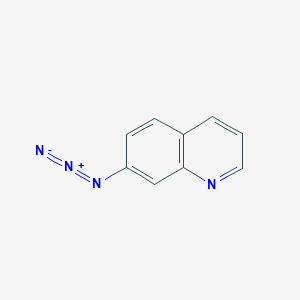
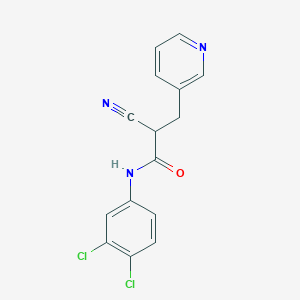
![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)
